molecular formula C23H24N4O4S B4794539 METHYL (2E)-2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE

METHYL (2E)-2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE

Cat. No.: B4794539
M. Wt: 452.5 g/mol
InChI Key: ORCHHDOYQLALFW-GZTJUZNOSA-N
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Description

METHYL (2E)-2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2E)-2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the formation of the thiazole and benzoxadiazocine rings. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

METHYL (2E)-2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    METHYL (2E)-2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE: shares structural similarities with other heterocyclic compounds, such as pyrazoles, thiazoles, and benzoxadiazocines.

    Unique Features: Its unique combination of functional groups and ring systems sets it apart from other compounds, potentially leading to distinct chemical and biological properties.

This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (13E)-13-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-6-26-13(3)15(12(2)25-26)11-17-20(28)27-19-14-9-7-8-10-16(14)31-23(4,24-22(27)32-17)18(19)21(29)30-5/h7-11,18-19H,6H2,1-5H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCHHDOYQLALFW-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C/2\C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL (2E)-2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL (2E)-2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL (2E)-2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL (2E)-2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL (2E)-2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL (2E)-2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE

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